molecular formula C13H8BrFN2O2S B1375575 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole CAS No. 1172067-98-9

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole

Cat. No.: B1375575
CAS No.: 1172067-98-9
M. Wt: 355.18 g/mol
InChI Key: KJXUMHKQPPSEJB-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles It is characterized by the presence of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the brominated intermediate.

    Phenylsulfonylation: The attachment of a phenylsulfonyl group to the fluorinated intermediate.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azaindoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its properties in the development of advanced materials.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

    Chemical Research: The compound is used in various chemical reactions to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole involves its interaction with specific molecular targets. The phenylsulfonyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. The bromine and fluorine atoms contribute to the compound’s overall reactivity and stability, influencing its biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-fluoro-1H-indazole
  • 5-Bromo-4-fluoro-1H-benzimidazole
  • 4-Fluoro-5-(2-fluorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is unique due to the specific combination of bromine, fluorine, and phenylsulfonyl groups attached to the azaindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-Bromo-4-fluoro-1-(phenylsulfonyl)-7-azaindole is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a kinase inhibitor. This article presents an overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azaindole Core : A heterocyclic structure that is prevalent in many biologically active molecules.
  • Bromine and Fluorine Substituents : Positioned at the fifth and fourth locations, respectively, these halogens can influence the compound's reactivity and binding affinity to biological targets.
  • Phenylsulfonyl Group : This moiety enhances solubility and bioactivity, potentially impacting pharmacokinetic properties.

Kinase Inhibition

The primary biological activity of this compound lies in its ability to inhibit various kinases. Kinases are critical enzymes involved in cellular signaling pathways that regulate numerous physiological processes. The compound's unique structure allows it to effectively bind to ATP active sites of kinases, which is essential for its inhibitory function.

Interaction Studies

Docking studies have indicated that this compound exhibits a favorable binding mode within the ATP active site of several kinases. This suggests a strong potential for selective inhibition, which is crucial for therapeutic applications targeting specific diseases such as cancer.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Suzuki-Miyaura Coupling : This method has been employed to introduce aryl groups at the C-3 position of the azaindole core.
  • Palladium-Catalyzed Reactions : These reactions facilitate the formation of C–N and C–O bonds, crucial for constructing the desired molecular architecture.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-7-AzaindoleLacks fluorine and sulfonyl groupsSimpler structure with different biological contexts
4-Fluoro-1-(phenylsulfonyl)-7-azaindoleLacks bromineRetains sulfonyl group; potential for similar interactions
5-Iodo-4-fluoro-1-(phenylsulfonyl)-7-azaindoleIodine instead of bromineIncreased size may affect binding properties
5-Bromo-4-chloro-7-azaindoleChlorine instead of fluorineDifferent electronic properties affecting reactivity

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-4-fluoropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O2S/c14-11-8-16-13-10(12(11)15)6-7-17(13)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXUMHKQPPSEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (5.3 g, 24.7 mmol) was placed in DMF (53 mL) at 0° C. NaH (1.18 g, 29.6 mmol) was then added and stirred for 20 minutes. Benzenesulfonyl chloride (3.47 mL, 27.1 mmol) was then added next, and the reaction was stirred at 0° C. for 30 minutes. Water was then added, and the resulting solid was filtered and dried. The crude solid was then triturated in 1:1 hexane:EtOAc to give 5-bromo-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (5.2 g, 59.4% yield).
Quantity
5.3 g
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reactant
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1.18 g
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3.47 mL
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reactant
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0 (± 1) mol
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53 mL
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solvent
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0 (± 1) mol
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solvent
Reaction Step Six

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